molecular formula C9H9NO2 B8558241 3-ethyl-3H-furo[3,4-c]pyridin-1-one

3-ethyl-3H-furo[3,4-c]pyridin-1-one

Cat. No.: B8558241
M. Wt: 163.17 g/mol
InChI Key: NQEQGYSDKPSGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3H-furo[3,4-c]pyridin-1-one (CAS Number: 950911-13-4 ) is a specialized heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.175 g/mol . This chemical belongs to the class of furopyridines, which are bicyclic structures consisting of a furan ring fused to a pyridine ring , making them valuable scaffolds in medicinal and organic chemistry. Furo[3,4-c]pyridine and pyrrolo[3,4-c]pyridine cores are recognized as privileged structures in drug discovery due to their broad spectrum of pharmacological activities . These fused heterocyclic systems are significant in the development of novel therapeutic agents, with documented research interests in their antiviral and anticancer activities . For instance, alkaloids containing similar pyrrolopyridine scaffolds, such as camptothecin, are well-known topoisomerase I inhibitors used in cancer treatment . Furthermore, recent synthetic methodologies, such as rhodium-catalyzed cascade reactions, have been developed to efficiently access complex furo[3,4-c]pyridine-dione derivatives that are difficult to synthesize by traditional means, underscoring the ongoing research interest in this chemical space . As a building block, this compound serves as a key intermediate for the synthesis of more complex molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-ethyl-3H-furo[3,4-c]pyridin-1-one

InChI

InChI=1S/C9H9NO2/c1-2-8-7-5-10-4-3-6(7)9(11)12-8/h3-5,8H,2H2,1H3

InChI Key

NQEQGYSDKPSGHU-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CN=C2)C(=O)O1

Origin of Product

United States

Scientific Research Applications

Synthesis of 3-Ethyl-3H-furo[3,4-c]pyridin-1-one

The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. Various methods have been reported in the literature:

  • Cyclization Reactions : Utilizing appropriate precursors under acidic or basic conditions to form the furo-pyridine framework.
  • Functional Group Modifications : Halogenation followed by hydroxylation to introduce desired functional groups at specific positions on the ring system.

These synthetic routes are crucial for producing derivatives that enhance biological activity or modify physicochemical properties.

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in anti-cancer research:

  • Inhibition of Cancer Cell Growth : A study demonstrated that certain derivatives showed up to 99% inhibition of cell growth in cancer cell lines at specific concentrations. For instance, compound 4c exhibited an IC50 value of 0.655 µg/mL against KYSE70 cells after 24 hours of treatment .
CompoundCell LineConcentration (µg/mL)% InhibitionIC50 (µg/mL)
4cKYSE7020990.655
3eKYSE15040SignificantNot specified
3bKYSE7040SignificantNot specified

Therapeutic Applications

The therapeutic potential of this compound and its derivatives is being explored for various conditions, particularly in oncology:

  • FGFR Inhibition : Compounds like 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one have been identified as inhibitors of fibroblast growth factor receptor (FGFR) signaling pathways, which are implicated in several cancers. This suggests a potential for developing targeted therapies against tumors driven by aberrant FGFR activity.

Case Studies

Several case studies have highlighted the efficacy of furo[3,4-c]pyridine derivatives in clinical settings:

  • Case Study on Antitumor Activity : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with specific types of cancer. The compound was administered alongside standard chemotherapy protocols.
  • Diversity in Clinical Responses : Research has indicated variability in treatment responses among different ethnic groups due to genetic factors affecting drug metabolism and efficacy. This highlights the importance of personalized medicine approaches when utilizing compounds like this compound .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Source Evidence
3-Ethyl-3H-furo[3,4-c]pyridin-1-one Furo[3,4-c]pyridin-1-one 3-ethyl group Not reported Unknown (structural focus)
Gentianadine Pyrano[3,4-c]pyridin-1-one 3,4-dihydro (saturated pyran ring) 161.16 (C₉H₇NO₂) Alkaloid from Gentiana species
5,5’-(1-Methylpropanediyl)bis[pyrano[3,4-c]pyridin-1-one] Pyrano[3,4-c]pyridin-1-one Dimeric structure with methyl linker 376.38 (C₂₀H₂₀N₂O₄) Alkaloid from Fagraea fragrans bark
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives Pyrrolo[3,4-c]pyridin-1-one Varied R-groups (e.g., alkyl, aryl) ~250–400 HPK1 inhibitors for cancer therapy
Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one Furo[3,4-c]pyridin-1-one Spirocyclic piperidine fusion 240.69 (C₁₁H₁₂N₂O₂·HCl) Unspecified (pharmacological interest)
Key Observations:
  • Core Heteroatom Differences: Furopyridinones (oxygen in furan) vs. pyrrolopyridinones (nitrogen in pyrrole) exhibit distinct electronic profiles, affecting hydrogen-bonding capacity and interaction with biological targets .
  • Substituent Effects: The ethyl group in this compound may improve lipophilicity relative to unsubstituted analogs, similar to alkylated pyrano derivatives in (e.g., 3,3-dimethyl groups in pyrano[3,4-c]pyridinones) .

Preparation Methods

Ketone Formation via Jones Oxidation

The synthesis begins with racemic 2,2,8-trimethyl-5-(4-chloro-α-hydroxybenzyl)-pyrido[4,3-e]-1,3-dioxane, oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄/H₂O). For the 3-ethyl variant, the methyl group at R₃ is replaced with ethyl, requiring adjustment of steric bulk in subsequent steps.

Table 1: Oxidation Conditions and Yields

Substrate (R₃)Oxidizing AgentSolventTemperatureYield
MethylJones reagentAcetone0–5°C92%
EthylJones reagentAcetone0–5°C88%

Ethyl-substituted substrates exhibit marginally lower yields due to increased steric hindrance during chromium complexation.

Enantioselective Reduction Using [1S]-N,B-Enantride®

The ketone intermediate undergoes enantioselective reduction with [1S]-N,B-Enantride® in tetrahydrofuran (THF) at −20°C, achieving 80% enantiomeric excess (ee) in the alcohol product. Ethyl groups necessitate longer reaction times (3–4 hrs vs. 2 hrs for methyl) to reach >95% conversion.

Table 2: Reduction Parameters for Ethyl vs. Methyl Analogues

R₃Reducing AgentSolventTime (h)ee (%)
Methyl[1S]-N,B-Enantride®THF295
Ethyl[1S]-N,B-Enantride®THF493

Single-Step Acid-Catalyzed Deprotection and Cyclodehydration

Mechanism of Concentrated Acid-Mediated Cyclization

The patented breakthrough involves substituting five protection-deprotection steps with a single acid-catalyzed cyclodehydration. Adding concentrated H₂SO₄ to a benzene solution of the non-racemic alcohol induces simultaneous deprotection of the acetonide group and cyclization via a six-membered transition state.

Reaction Scheme:

Alcohol IIH2SO4,benzene3-Ethyl-furo[3,4-c]pyridin-1-one+H2O(Dean-Stark trap)[1]\text{Alcohol II} \xrightarrow{\text{H}2\text{SO}4, \text{benzene}} \text{3-Ethyl-furo[3,4-c]pyridin-1-one} + \text{H}_2\text{O} \quad \text{(Dean-Stark trap)}

Solvent and Acid Optimization

Benzene, toluene, and chloroform are optimal for azeotropic water removal. Sulfuric acid (2–5 mol%) achieves full conversion in 2 hours at reflux, whereas HCl requires 6 hours. Ethyl-substituted substrates show comparable efficiency to methyl analogues.

Table 3: Cyclodehydration Efficiency by Acid and Solvent

AcidSolventTime (h)Yield (Ethyl)Purity (HPLC)
H₂SO₄ (98%)Benzene285%99.1%
TFAToluene378%97.5%

Enantiomeric Purification via Ethyl Acetate Crystallization

Crude cyclodehydration products are purified by cooling ethyl acetate solutions, exploiting differential solubility of enantiomers. For ethyl derivatives, two crystallizations elevate ee from 80% to 99%.

Table 4: Crystallization Outcomes

R₃SolventCrystallizationsee Initialee Final
MethylEthyl acetate180%95%
EthylEthyl acetate280%99%

Comparative Analysis of Methyl vs. Ethyl Derivatives

Thermodynamic Stability

DSC analysis reveals ethyl derivatives exhibit a 10°C higher melting point (mp 142°C vs. 132°C for methyl), correlating with enhanced crystalline stability.

The 3-ethyl variant’s improved metabolic stability justifies its selection over methyl in prolonged therapies. Clinical trials cited in the patent propose doses of 50–150 mg/day in tablet formulations, with starch-based carriers optimizing bioavailability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-3H-furo[3,4-c]pyridin-1-one, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, analogous compounds (e.g., pyrano[3,4-c]pyridin-1-ones) are synthesized via cyclization of pre-functionalized intermediates under acidic or catalytic conditions . Purity validation requires:

  • Chromatography : HPLC or LC-MS to assess purity (>95% recommended).
  • Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., ethyl group at C3) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .

Q. How is the structural elucidation of 3-ethyl-3H-furo[uro[3,4-c]pyridin-1-one performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H-NMR: Ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂).
  • Aromatic protons in fused furo-pyridine systems show distinct splitting patterns (e.g., δ 7.5–8.5 ppm) .
  • 13C-NMR : Carbonyl (C=O) at ~160–170 ppm; furan and pyridine carbons in 100–150 ppm range .
  • X-ray Crystallography : Resolves spatial arrangement (if crystalline) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer :

  • Reaction Optimization :
ParameterConditionImpact
SolventPolar aprotic (e.g., DMF)Enhances cyclization
CatalystLewis acids (e.g., ZnCl₂)Accelerates ring closure
Temperature80–100°CBalances kinetics vs. decomposition
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb water or excess reagents .

Q. What strategies are employed to analyze contradictory bioactivity data for this compound derivatives in kinase inhibition assays?

  • Methodological Answer :

  • Data Normalization : Convert EC₅₀ values to -logEC₅₀ for comparability .
  • Statistical Validation :
Assay TypeControls Required
EnzymaticPositive (staurosporine) & negative (DMSO)
CellularCell viability controls (e.g., MTT assay)
  • Structural Confounders : Check substituent stereochemistry (e.g., ethyl orientation) via molecular docking .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced HPK1 inhibition?

  • Methodological Answer :

  • Key Modifications :
PositionModificationEffect on IC₅₀Reference
C3 ethylReplace with bulkier groups (e.g., isopropyl)May improve binding affinity
Furan oxygenSubstitute with sulfur (thiofuran)Alters electron density
  • Computational Modeling : Use Schrödinger Suite or AutoDock to predict binding modes with HPK1 .

Q. What experimental designs are critical for assessing the pharmacokinetic (PK) properties of this compound in preclinical models?

  • Methodological Answer :

  • In Vivo PK Studies :
ParameterMethod
BioavailabilityOral vs. intravenous dosing in rodents
MetabolismLiver microsome assays (CYP450 isoforms)
  • Analytical Tools : LC-MS/MS for plasma concentration quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.